1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene
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Overview
Description
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene is an organobromine compound characterized by the presence of a bromine atom and a trifluoroethylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene typically involves the bromination of 3-(2,2,2-trifluoro-ethylsulfanyl)-benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The trifluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(2,2,2-trifluoro-ethylsulfanyl)-benzene.
Scientific Research Applications
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activities and used in the design of new drug candidates.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds.
Oxidation: The trifluoroethylsulfanyl group undergoes oxidation to form sulfoxides or sulfones, which can alter the compound’s reactivity and properties.
Reduction: The bromine atom is reduced to a hydrogen atom, resulting in the formation of a less reactive benzene derivative.
Comparison with Similar Compounds
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene can be compared with other similar compounds, such as:
1-Bromo-3-(methylsulfanyl)-benzene: This compound has a methylsulfanyl group instead of a trifluoroethylsulfanyl group, resulting in different reactivity and properties.
1-Bromo-3-(ethylsulfanyl)-benzene: The ethylsulfanyl group provides different steric and electronic effects compared to the trifluoroethylsulfanyl group.
1-Bromo-3-(phenylsulfanyl)-benzene: The phenylsulfanyl group introduces aromaticity, which can significantly alter the compound’s chemical behavior.
The uniqueness of this compound lies in the presence of the trifluoroethylsulfanyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFMYIAZKESQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590101 |
Source
|
Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-30-3 |
Source
|
Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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